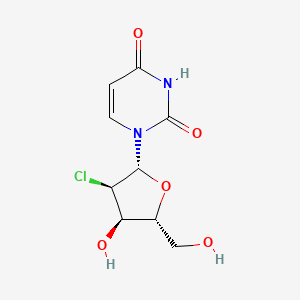

2'-Chloro-2'-deoxyuridine

Beschreibung

Historical Perspectives in Nucleoside Analogue Development for Research

The journey of nucleoside analogues in research began in the mid-20th century, driven by the fields of medicinal chemistry and the desire to understand nucleic acid synthesis. nih.gov Early work focused on creating compounds that could interfere with the replication of cancer cells and viruses. nih.govresearchgate.net This led to the synthesis of the first generation of thymidine (B127349) analogues, such as 5-bromodeoxyuridine (BrdU) and 5-iododeoxyuridine (IdU). nih.govpnas.org These halogenated derivatives were revolutionary, as they could be incorporated into DNA and later detected, offering a powerful method to label and monitor cells undergoing DNA synthesis. nih.gov

These initial successes paved the way for further modifications to the nucleoside structure. rsc.org Scientists began to alter not only the base but also the sugar component of the nucleoside. rsc.orgnumberanalytics.com 2'-Chloro-2'-deoxyuridine emerged from this line of inquiry, featuring a chlorine atom at the 2' position of the deoxyribose sugar. This specific modification provided a unique chemical tag. The development of highly specific antibodies that could differentiate CldU from IdU was a crucial advancement. mdpi.comnih.gov This specificity enabled the advent of dual-labeling techniques, allowing researchers to sequentially mark DNA with two different analogues. nih.govdnafiberanalysis.com This approach provided a much higher resolution for studying the intricacies of DNA replication than was previously possible with single-label methods. mdpi.comnih.gov

Fundamental Role as a Thymidine Analogue in Molecular Biology Research

The fundamental role of this compound in research is entirely dependent on its ability to mimic thymidine. abcam.combertin-bioreagent.com During DNA replication, CldU is taken up by cells, phosphorylated, and then incorporated by DNA polymerases into the elongating DNA strands. abcam.combertin-bioreagent.com

The power of CldU as a research tool is fully realized in dual-labeling protocols, most commonly with IdU. nih.gov This technique, often called a pulse-chase experiment, involves sequentially exposing cells to the two different analogues. For example, cells might first be "pulsed" with IdU (or CldU) for a short period, followed by a wash and a second "pulse" with CldU (or IdU). nih.gov This creates distinct segments of DNA labeled with different markers.

This sequential labeling is the foundation for several powerful analytical methods:

DNA Fiber Analysis: This technique allows for the visualization of DNA replication at the level of single DNA molecules. nih.gov By stretching the labeled DNA fibers on a slide and using fluorescently tagged antibodies to detect IdU (e.g., with a red fluorophore) and CldU (e.g., with a green fluorophore), researchers can observe patterns of replication. nih.gov A stretch of red followed by a stretch of green on a single fiber indicates an active replication fork and its direction of movement. nih.gov This method is used to measure replication fork speed, distances between replication origins, and to identify events like replication fork stalling or termination. nih.govresearchgate.net

Cell Cycle and Proliferation Analysis: By labeling cells with CldU and another analogue at different time points, scientists can track the progression of cells through the S phase and into other phases of the cell cycle. mdpi.com This provides detailed information on cell cycle length and the effects of various treatments on cell division.

DNA Damage and Repair Studies: CldU labeling can be used to investigate how cells respond to DNA damage. sigmaaldrich.com For instance, researchers can induce damage after labeling with CldU to see its effect on the progression of ongoing replication forks.

The ability to distinguish CldU from other analogues with high specificity is crucial for the unambiguous interpretation of these experiments. micropublication.org

Research Applications and Properties of this compound

| Feature | Description | Research Context |

| Compound Type | Halogenated deoxyuridine | A synthetic analogue of thymidine. abcam.combertin-bioreagent.com |

| Mechanism | Incorporation into DNA | Replaces thymidine during DNA synthesis (S-phase). abcam.com |

| Detection | Immunofluorescence | Requires specific antibodies for visualization. micropublication.orgsigmaaldrich.com |

| Primary Application | DNA Fiber Analysis | Used in dual-labeling experiments with IdU to visualize and measure replication fork dynamics, including initiation, elongation, and termination. nih.govnih.gov |

| Other Applications | Cell Cycle Kinetics | Tracks cell progression through the S-phase and overall cell cycle. sigmaaldrich.commdpi.com |

| Key Advantage | Specificity in Dual Labeling | Antibodies can distinguish CldU from IdU, allowing for sequential, color-coded labeling of replicating DNA. mdpi.comnih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTUXDQKWDTKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963868 | |

| Record name | 1-(2-Chloro-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4753-04-2 | |

| Record name | 2'-Chloro-2'-deoxyuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloro-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 2 Deoxyuridine and Analogues

Chemical Synthesis Routes to 2'-Chloro-2'-deoxyuridine

Several methods have been established for the chemical synthesis of this compound, each with its own advantages and specific applications.

One prominent method for synthesizing this compound involves the use of O2,2'-cyclouridine as a key intermediate. cdnsciencepub.com When O2,2'-cyclouridine is treated with trityl chloride in hot pyridine, the cyclolinkage is broken, and after the removal of the trityl group, this compound is obtained. cdnsciencepub.com An alternative approach involves treating 5'-O-trityluridine with diphenyl carbonate in dimethylformamide (DMF) to form the O2,2'-cyclouridine intermediate. cdnsciencepub.com However, the trityl group can be resistant to acid hydrolysis, which may lead to simultaneous hydrolysis of the cyclolinkage. cdnsciencepub.com

Another documented procedure involves dissolving 5'-O-trityl-O2,2'-cyclouridine in 80% acetic acid and heating the solution. This process yields this compound. cdnsciencepub.com The reaction of uridine (B1682114) with 2-acyloxyisobutyryl halides can also proceed through a 2',3'-acetoxonium ion and then a 3'-O-acetyl-O2,2'-cyclonucleoside to form 3'-O-acetyl-2'-chloro-2'-deoxyuridines in high yield. u-tokyo.ac.jp The rate of hydrolysis of 2'-chloro-2'-deoxynucleosides to arabinose derivatives has been studied, and in the case of the this compound series, the O2,2'-cyclonucleoside was formed in addition to the arabinonucleoside. nih.gov

Table 1: Synthesis of this compound from O2,2'-Cyclouridine Intermediates

| Starting Material | Reagents | Key Intermediate | Product | Yield | Reference |

|---|

The treatment of O2,2'-cyclouridine with pyridinium (B92312) hydrochloride is another effective method for the synthesis of this compound. cdnsciencepub.com This reaction provides a direct conversion of the cyclonucleoside to the desired 2'-chloro derivative. cdnsciencepub.com

Direct halogenation of 2'-deoxyuridine (B118206) and its derivatives is a common strategy to introduce a halogen at various positions. thermofisher.inchemicalbook.comsigmaaldrich.comselleckchem.com While this is frequently used to create thymidine (B127349) analogues like bromodeoxyuridine (BrdU) and iododeoxyuridine (IdU), similar principles can be applied for chlorination. thermofisher.inchemicalbook.comsigmaaldrich.comselleckchem.com For instance, direct halogenation of 2'-deoxyuridine 3',5'-cyclic monophosphate has been used to prepare 5-halo-2'-deoxyuridine 3',5'-cyclic monophosphates. nih.gov The reaction of uridine with 2-acyloxyisobutyryl halides in glacial acetic acid can also lead to the formation of 3',5'-di-O-acetyl-2'-chloro-2'-deoxyuridine in high yield. u-tokyo.ac.jp

Synthesis of Phosphorylated Derivatives of this compound

The synthesis of phosphorylated forms of this compound is crucial for studying their biological activity, as nucleosides must be converted to their triphosphate form to be incorporated into DNA.

The synthesis of this compound 5'-triphosphate has been documented in the context of its interaction with ribonucleotide reductase. acs.orgacs.org While the specific synthetic details are not extensively provided in the search results, it is known that 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) is preferentially phosphorylated in virus-infected cells to its 5'-triphosphate form. nih.gov The general synthesis of 5-chloro-2'-deoxyuridine (B16210) 5'-triphosphate has been achieved from the corresponding 2'-deoxynucleoside. nih.gov Base-modified 2'-deoxyribonucleoside-5'-triphosphates are often synthesized to create functionalized nucleic acids. whiterose.ac.uk

Synthesis of Related Chloroalkyl Pyrimidine (B1678525) Nucleoside Analogues

The synthesis of related chloroalkyl pyrimidine nucleoside analogues has also been explored to develop new therapeutic agents.

A variety of acyclic pyrimidine nucleoside analogues with aliphatic side chains have been synthesized. nih.gov One approach involves reacting silylated pyrimidine bases with 2-(chloromethoxy)ethyl benzoate, followed by deprotection. nih.gov Another method involves the condensation of a silylated heterocycle with an appropriate alpha-halo ketone. nih.gov

The synthesis of 5-(2-chloroethyl)-2'-deoxyuridine has been described, which is a potent and selective inhibitor of herpes simplex virus replication. nih.gov Additionally, the synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'-deoxyuridines, including chloro derivatives, has been achieved by the addition of hypohalous acids or their methyl esters to the vinyl substituent of (E)-5-(2-halovinyl)-2'-deoxyuridines. nih.gov Furthermore, the synthesis of 6,5'-cyclo-2',5'-dideoxypyrimidine nucleosides has been accomplished, with a key intermediate being 3'-O-acetyl-5-chloro-2',5'-dideoxy-5'-iodouridine. jst.go.jp The development of novel seco-nucleosides, which are nucleoside analogs with a linear "sugar" portion, has facilitated the linking of a pyrimidine to a nitrosourea (B86855) moiety. acs.org

Synthesis of 5-(2-Chloroethyl)-2'-deoxycytidine (B12907806)

The synthesis of 5-(2-chloroethyl)-2'-deoxycytidine can be achieved from a precursor, 5-(2-chloroethyl)deoxyuridine. worktribe.com A key strategy involves the conversion of an acetyl-protected uridine derivative into its cytidine (B196190) counterpart.

The process begins with 3',5'-Di-O-acetyl-5-(2-chloroethyl)-2'-deoxyuridine, which is first transformed into a 4-triazolo-derivative. worktribe.com This intermediate is then subjected to reaction with ammonia (B1221849) in dioxane to yield the desired cytidine analogue. worktribe.com A specific reported method involves dissolving the 4-triazolo intermediate in a saturated solution of ammonia in dry dioxane. The mixture is heated in a sealed vessel, and after purification, yields 3',5'-Di-O-acetyl-5-(2-chloroethyl)-2'-deoxycytidine as a foam. worktribe.com

Table 1: Synthesis of 3',5'-Di-O-acetyl-5-(2-chloroethyl)-2'-deoxycytidine

| Step | Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|

The resulting product's structure is confirmed through analytical methods. worktribe.com This conversion from a uridine to a cytidine derivative is a crucial step in creating a variety of nucleoside analogues for further study. worktribe.com

Synthetic Approaches to 2'-α-Chloro-2'-β-C-methyluridine and its Pronucleotides

Significant research has been directed towards the synthesis of 2'-α-chloro-2'-β-C-methyluridine, particularly due to the potent anti-HCV activity of its pronucleotide derivatives. researchgate.netnih.gov Nucleoside analogues with modifications at the C2' position, such as a quaternary stereogenic center, are pivotal in drug discovery. researchgate.net

A key example is the pronucleotide IDX21437, a phosphoramidate (B1195095) prodrug of 2'-α-chloro-2'-β-C-methyluridine monophosphate. nih.gov The triphosphate form of this nucleoside is a powerful inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). nih.gov The pronucleotide strategy is employed to enhance the delivery and intracellular phosphorylation of the nucleoside analogue. nih.govcardiff.ac.uk This approach masks the 5'-monophosphate moiety with an amino acid ester and an aryloxy group, which facilitates cell membrane passage and subsequent metabolic activation to the potent triphosphate form. nih.govcardiff.ac.uk

The synthesis of these pronucleotides involves coupling the parent nucleoside, 2'-α-chloro-2'-β-C-methyluridine, with specialized phosphoramidating reagents. researchgate.net Research by Alexandre and co-workers in 2017 detailed the synthesis and evaluation of several ProTide derivatives of this nucleoside. researchgate.netnih.gov

Table 2: Research Findings on 2'-α-Chloro-2'-β-C-methyluridine Pronucleotide IDX21437

| Compound | Description | Key Finding | Reference |

|---|---|---|---|

| IDX21437 (35b) | A novel RP-d-aminoacid-based phosphoramidate prodrug of 2'-α-chloro-2'-β-C-methyluridine monophosphate. | Demonstrates high levels of the active triphosphate form in mouse liver and human hepatocytes. Its metabolism is primarily driven by carboxyesterase 1 (CES1). | nih.gov |

| Triphosphate of 2'-α-chloro-2'-β-C-methyluridine (6) | The active metabolite of IDX21437. | A potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp). | nih.gov |

The specific stereochemistry of the phosphorus atom in the phosphoramidate group is crucial for biological activity. For IDX21437, the active diastereoisomer was determined to have the RP configuration via X-ray crystallography. nih.gov This compound showed efficient processing in liver cells, making it a liver-targeted inhibitor. nih.gov

Enzymatic Interactions and Molecular Mechanisms of Action of 2 Chloro 2 Deoxyuridine

Ribonucleotide Reductase (RNR) Inhibition by 2'-Chloro-2'-deoxyuridine Phosphates

Ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to the corresponding deoxyribonucleotides, a rate-limiting step in DNA synthesis. The diphosphate (B83284) and triphosphate forms of this compound are potent inactivators of RNR from various species, including bacteria.

In both Escherichia coli and Lactobacillus leichmannii, the phosphorylated forms of this compound act as mechanism-based inactivators of RNR. acs.orgnih.gov The enzyme initially processes the inhibitor as if it were a natural substrate. This involves the generation of a radical at the 3'-position of the sugar moiety. fiu.edu However, the presence of the electron-withdrawing chlorine atom at the 2'-position alters the subsequent reaction pathway. Instead of being reduced, the intermediate undergoes a series of transformations that lead to the generation of a highly reactive electrophilic species, 2-methylene-3(2H)-furanone. acs.orgnih.gov This molecule then alkylates an active site residue, causing irreversible inactivation of the enzyme. nih.gov While both the E. coli ribonucleoside-diphosphate reductase (RDPR) and the L. leichmannii ribonucleoside-triphosphate reductase (RTPR) are susceptible to this inactivation, they interact with the corresponding diphosphate (ClUDP) and triphosphate (ClUTP) forms of the inhibitor, respectively. nih.govnih.gov In the case of E. coli RNR, which consists of two subunits (R1 and R2), the inactivation primarily targets the R1 subunit (also known as the B1 protomer). nih.govnih.gov

Studies on the inactivation of RNR have revealed specific details about the stoichiometry and location of the modification. For the Lactobacillus leichmannii enzyme, at high concentrations, one equivalent of this compound 5'-triphosphate (ClUTP) can bind approximately 0.9 equivalents of the inhibitor to the protein, resulting in 83% inactivation. nih.gov This suggests that the alkylation of a single site is sufficient to inactivate the enzyme. nih.gov Further investigation showed that while up to four molecules of the inhibitor could bind per molecule of RTPR, the degree of inactivation did not increase proportionally, reinforcing the idea of a primary, critical alkylation site. nih.gov

In the Escherichia coli system, inactivation with radiolabeled this compound 5'-diphosphate ([3'-³H]ClUDP) results in the binding of approximately 0.96 equivalents of the radioactive label per protomer of the B1 subunit. nih.gov When the label is on the nucleobase ([5'-³H]ClUDP), about 4.6 moles of the label are bound per mole of the B1 subunit. nih.gov This suggests that the sugar moiety, which forms the reactive furanone, is responsible for the inactivating alkylation event, while the base (uracil) is released. nih.gov Both subunits of the E. coli enzyme can be covalently radiolabeled during the reaction. semanticscholar.orgnih.gov

| Enzyme System | Inhibitor | Key Findings | Reference |

|---|---|---|---|

| Lactobacillus leichmannii RTPR | ClUTP | 1 eq. of inhibitor leads to ~0.9 eq. bound and 83% inactivation. Inactivation appears to result from alkylation of a single site. | nih.gov |

| Escherichia coli RDPR | ClUDP | ~1 eq. of the sugar moiety binds per B1 protomer upon inactivation. The R1 (B1) subunit is the primary target. | nih.govnih.gov |

Chemical bond cleavage can occur through two primary mechanisms: heterolytic cleavage, where one atom retains both electrons from the bond, forming ions, and homolytic cleavage, where the electrons are split evenly, forming radicals. maricopa.edu The catalytic cycle of RNR is fundamentally a radical-based process. fiu.edu The reaction is initiated when a thiyl radical in the enzyme's active site abstracts a hydrogen atom from the 3'-position of the ribonucleotide substrate. fiu.edu

The mechanism-based inactivation of RNR by this compound phosphates proceeds through well-characterized intermediates. Following the initial radical formation, the enzyme catalyzes a net 1,2 hydrogen shift, transferring the hydrogen originally at the 3'-position to the 2'-position. semanticscholar.orgnih.gov This generates a key intermediate, 2'-deoxy-3'-ketouridine 5'-diphosphate . semanticscholar.orgnih.govacs.org The formation of this keto-intermediate has been confirmed by trapping experiments; in the presence of the reducing agent sodium borohydride (B1222165) (NaBH₄), the ketone is reduced and can be isolated. nih.gov

This 3'-keto intermediate is unstable and collapses, leading to the elimination of the phosphate (B84403) groups and the uracil (B121893) base. nih.gov This collapse results in the formation of 2-methylene-3(2H)-furanone , a highly reactive Michael acceptor. acs.orgnih.govnih.gov The identity of this furanone has been confirmed by trapping it with nucleophiles like ethanethiol, which forms a stable adduct that can be identified via NMR spectroscopy. nih.govsemanticscholar.orgnih.gov It is this 2-methylene-3(2H)-furanone that acts as the "suicide" inhibitor, covalently modifying and inactivating the RNR enzyme. semanticscholar.orgnih.gov

A notable consequence of the interaction between this compound 5'-diphosphate (ClUDP) and the E. coli ribonucleoside diphosphate reductase is the release of inorganic pyrophosphate (PPi). acs.org This release is a distinct step in the inactivation pathway. It has been shown that the inactivation of the enzyme by ClUDP is accompanied by the production of approximately 6 equivalents of inorganic pyrophosphate per equivalent of the B1 protomer. nih.gov This indicates that the enzyme processes the inhibitor in a manner that leads to the cleavage of the pyrophosphate bond from the sugar-base moiety before the final inactivation event. nih.govacs.org

Interactions with DNA Polymerases

While the primary mechanism of action for many chlorinated deoxynucleosides involves RNR inhibition, their triphosphorylated forms can also interact with DNA polymerases. Detailed kinetic studies have been performed on the closely related analogue, 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP), providing insight into this process.

CldATP serves as an effective substrate for human DNA polymerases alpha and beta. nih.gov For polymerase alpha, the rate of CldATP addition is 79-100% of that for the natural substrate, dATP. nih.gov However, once incorporated into a growing DNA chain, the analogue significantly hinders further extension. With DNA polymerase alpha, consecutive additions of the analogue progressively slow down subsequent extension, which virtually stops after five additions. nih.gov The effect is even more pronounced with DNA polymerase beta, where the addition of a single CldATP residue reduces the rate constant for the next nucleotide addition to just 2-7% of the normal rate, effectively terminating chain extension. nih.gov

Furthermore, the presence of 2-chloro-2'-deoxyadenosine monophosphate residues within a DNA strand increases its susceptibility to the proofreading 3'→5' exonuclease activity of enzymes like the E. coli Klenow fragment and T4 DNA polymerase. nih.gov This is in contrast to other types of DNA damage or analogues that typically inhibit or slow down exonuclease degradation. nih.gov The incorporated chlorinated nucleoside appears to alter the DNA structure in a way that enhances its recognition and degradation by these proofreading enzymes. nih.gov

| Enzyme | Analogue | Interaction Details | Reference |

|---|---|---|---|

| Human DNA Polymerase α | CldATP | Good substrate (rate is 79-100% of dATP). Incorporation progressively slows chain extension, leading to termination after ~5 additions. | nih.gov |

| Human DNA Polymerase β | CldATP | Good substrate. Incorporation of a single residue reduces the rate of next nucleotide addition to 2-7% of normal, causing chain termination. | nih.gov |

| E. coli Klenow Fragment / T4 DNA Polymerase | Incorporated CldAMP | Enhances susceptibility of the DNA strand to 3'→5' exonuclease (proofreading) activity. | nih.gov |

In-depth Analysis of this compound Reveals a Scarcity of Specific Research Data

A comprehensive review of available scientific literature reveals a significant lack of specific research data for the chemical compound This compound regarding its detailed enzymatic interactions and molecular mechanisms of action as outlined. The requested article focuses on a molecule with a chlorine atom at the 2' position of the deoxyribose sugar ring of deoxyuridine.

Extensive searches have predominantly yielded information on two related, but chemically distinct, nucleoside analogs:

5-Chloro-2'-deoxyuridine (B16210) (CldU): In this analog, the chlorine atom is attached to the 5th position of the uracil base. CldU is a well-documented thymidine (B127349) analog used extensively in research to label and study newly synthesized DNA. sigmaaldrich.commpbio.comthomassci.complos.orgcaymanchem.com Studies on CldU have explored its effects on the cell cycle, its potential as a mutagen, and its interaction with enzymes like thymidylate synthase. nih.govmedchemexpress.com

2'-Chloro-2'-deoxyadenosine (Cladribine): This compound features a chlorine atom at the 2' position of the sugar, similar to the requested molecule. However, it is an analog of deoxyadenosine, not deoxyuridine. Research on this compound, a potent antileukemic agent, has detailed its impact on DNA polymerases and its ability to interfere with DNA cleavage by restriction endonucleases after being incorporated into DNA. nih.govoup.comnih.gov

The specific enzymatic and molecular interactions requested—such as competitive inhibition of viral and cellular DNA polymerases, substrate utilization, influence on restriction endonuclease cleavage, miscoding properties, modulation of thymidylate synthase, and cellular phosphorylation pathways—are not documented for This compound in the available literature.

Due to the strict requirement to focus solely on This compound , it is not possible to generate the requested article with scientific accuracy. The data available for 5-Chloro-2'-deoxyuridine and 2'-Chloro-2'-deoxyadenosine cannot be extrapolated to this compound, as the position of the halogen and the nature of the nucleobase (uracil vs. adenine) are critical determinants of a molecule's biological activity and its interactions with enzymes.

Therefore, the detailed article on the enzymatic interactions and molecular mechanisms of action of This compound cannot be provided at this time due to the absence of specific research findings on this particular compound.

Cellular and Genetic Impact of 2 Chloro 2 Deoxyuridine

Integration into Nucleic Acids

2'-Chloro-2'-deoxyuridine (CldU) is a halogenated analog of thymidine (B127349), a natural component of DNA. Due to its structural similarity, CldU can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. caymanchem.com This characteristic allows it to serve as a marker for DNA replication and has led to its use in various research applications.

Incorporation into Viral DNA

The strategy of using nucleotide analogs to label and localize viral nucleic acids is a key tool in understanding infectious cycles. semanticscholar.org Analogs like bromodeoxyuridine (BrdU), which is structurally similar to CldU, are incorporated into viral genomes during replication. semanticscholar.org This allows for the visualization and tracking of newly synthesized viral DNA within infected host cells. While the primary application has been demonstrated with BrdU in viruses like adenovirus, the principle extends to other halogenated thymidine analogs, including CldU, which can also be used for in vivo labeling of replicating DNA. semanticscholar.orgnih.gov

Incorporation into Cellular DNA

Following phosphorylation, this compound is readily integrated into the DNA of proliferating cells in place of thymidine. caymanchem.com This incorporation is a cornerstone of its utility in cell biology research. Once integrated, the analog remains a stable part of the DNA and is passed on to daughter cells during mitosis. nih.gov However, the introduction of this synthetic analog can alter the structure of the DNA double helix and may affect the transcription of genes from the modified DNA. mdpi.com

Utilization as a DNA Labeling Substrate in Replication Studies

The ability of this compound to be incorporated into replicating DNA makes it a valuable tool for studying the kinetics of DNA replication. nih.govnih.gov In these studies, cells are exposed to CldU, which then becomes a permanent marker in the DNA synthesized during that period. The labeled DNA can be detected using specific antibodies, providing a rapid and sensitive method for identifying cells that were actively replicating their DNA. nih.gov This technique is analogous to the traditional use of tritiated thymidine but avoids the hazards associated with radioactive materials. nih.gov

Furthermore, CldU can be used in conjunction with other thymidine analogs, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-iodo-2'-deoxyuridine (IdU), in double or triple labeling schemes. caymanchem.commdpi.com By administering these analogs sequentially, researchers can label temporally distinct populations of replicating cells, allowing for detailed analysis of cell cycle progression and dynamics. caymanchem.com

Mutagenic and Genotoxic Effects

While the incorporation of thymidine analogs is useful for research, it is not without biological consequences. The presence of these foreign molecules in DNA can lead to mutations and other forms of genetic damage. plos.org

Induction of Gene Mutations in in vitro and in vivo Models

A closely related compound, 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU), has demonstrated potent mutagenic activity in a variety of experimental systems. In the Salmonella reverse mutation test, CEDU was found to be mutagenic in specific bacterial strains. nih.gov Further investigations in mammalian systems have confirmed its mutagenic potential.

In vivo studies have provided clear evidence of CEDU's ability to induce gene mutations. The mouse spot test, a method for detecting somatic mutations, yielded a significantly positive result. nih.gov More detailed studies using lacZ transgenic mice showed a marked increase in mutant frequencies in several tissues, including bone marrow, lung, and spleen, following oral administration of CEDU. nih.govnih.gov These findings identify CEDU as a strong gene mutagen in vivo. nih.gov

Subsequent research in Wistar Han rats using the Pig-a gene mutation assay further substantiated these findings. Both 5-day and 28-day exposure to CEDU resulted in robust, dose-related increases in Pig-a mutant reticulocytes and erythrocytes, indicating in vivo mutagenesis in hematopoietic cells. oup.com

| Test System | Model Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Salmonella Reverse Mutation Test | S. typhimurium strains TA1535 and TA102 | Mutagenic at high concentrations | nih.gov |

| Mouse Spot Test | CD1 Mice | Clearly positive result for gene mutations | nih.gov |

| lacZ Transgenic Mouse Assay | MutaMouse | Increased mutant frequency in bone marrow, lung, and spleen | nih.govnih.gov |

| Pig-a Gene Mutation Assay | Wistar Han Rats | Dose-related increases in mutant reticulocytes and erythrocytes | oup.com |

| In vitro Mutagenicity Assay | V79 Chinese Hamster Cells | Highly mutagenic | nih.gov |

Specific Mutational Spectrum Analysis (A:T to G:C Transitions)

Detailed analysis of the mutations induced by 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) has revealed a specific pattern of genetic alterations. In lacZ mutants isolated from the bone marrow of CEDU-treated MutaMouse animals, a pronounced increase in A:T to G:C transition mutations was observed. nih.gov

This mutational signature is not random. The data indicated a bias towards T to C substitutions on the coding strand of the DNA. nih.gov The proposed mechanism for this mutagenicity involves the initial phosphorylation of CEDU, followed by its incorporation into cellular DNA in place of thymidine. This incorporated analog is then thought to cause mispairing with guanosine (B1672433) during subsequent rounds of DNA replication, ultimately leading to the observed T to C transitions. nih.gov This mode of action distinguishes CEDU from other antiviral nucleoside analogs, which tend to exert their effects through clastogenic (chromosome-breaking) and recombinogenic activities. nih.gov

| Mutation Type | Predominant Change | Proposed Mechanism | Reference |

|---|---|---|---|

| Base Pair Substitution | A:T to G:C transitions | Incorporation of CEDU in place of thymidine, leading to mispairing with guanosine during DNA replication. | nih.gov |

Mechanism of Mispairing and Replication Errors

Once incorporated into the DNA template strand, the 5-chlorouracil (B11105) (ClU) base of CldU can lead to replication errors primarily through mispairing with guanine (B1146940) (G) instead of the correct partner, adenine (B156593) (A). The primary mechanism underlying this mispairing is attributed to the electron-withdrawing nature of the chlorine atom at the 5-position of the uracil (B121893) ring. This property promotes the formation of an ionized form of the ClU base, which can then form a stable, albeit incorrect, base pair with guanine. This mispairing event, if not corrected by the cell's DNA repair machinery, results in a T:A to C:G transition mutation during subsequent rounds of DNA replication.

Studies have shown that when ClU is present in a DNA template, DNA polymerases can incorporate dGTP opposite the ClU residue. The efficiency of this misincorporation can be influenced by factors such as the local DNA sequence context and the specific DNA polymerase involved. This propensity for mispairing underscores the mutagenic potential of this compound.

Distinction from Clastogenic Effects of Other Nucleoside Analogues

While many nucleoside analogues are known to induce DNA damage, the specific type and severity of this damage can vary. Clastogens are agents that cause breaks in chromosomes, leading to the gain, loss, or rearrangement of chromosome segments. This compound is recognized as a potent clastogen.

In comparative studies with another halogenated nucleoside analogue, 5-bromo-2'-deoxyuridine (BrdU), it has been observed that CldU induces chromosomal aberrations. Experiments in Chinese Hamster Ovary (CHO) cells have demonstrated that high concentrations of CldU lead to the formation of numerous chromatid-type aberrations nih.gov. This clastogenic activity is linked to the lesions formed when CldU is incorporated into DNA. In contrast, while BrdU also exhibits cytotoxicity and can induce sister chromatid exchanges, some studies suggest that CldU may have a more pronounced effect on inducing G2 cell cycle delay, which is often associated with the presence of DNA damage nih.gov.

It is important to note that another related compound, 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), has been identified as a strong gene mutagen with considerably fewer clastogenic effects compared to other nucleoside analogues nih.gov. This highlights the nuanced differences in the biological activities of structurally similar compounds.

Role in DNA Damage and Repair Studies, including Hypochlorous Acid Damage Potential

This compound has become a valuable tool in the study of DNA damage and repair, largely through its application in DNA fiber assays nih.govmicropublication.orgresearchgate.netnih.govdnafiberanalysis.com. These assays allow for the visualization of individual DNA replication forks and are instrumental in investigating replication stress and the DNA damage response. By sequentially labeling replicating DNA with CldU and another analogue, such as 5-iodo-2'-deoxyuridine (IdU), researchers can monitor replication fork progression, stalling, and collapse in response to DNA damaging agents nih.govmicropublication.orgresearchgate.netnih.govdnafiberanalysis.com.

Furthermore, the study of CldU is relevant to understanding DNA damage induced by inflammation. During the inflammatory response, immune cells such as neutrophils produce hypochlorous acid (HOCl) nih.gov. HOCl can react with DNA and its precursors, leading to the formation of chlorinated nucleobases, including 5-chlorouracil nih.govnih.gov. Therefore, investigating the cellular impact of CldU provides insights into the mutagenic potential of inflammation-associated DNA damage. The incorporation of CldU into DNA mimics one of the outcomes of HOCl-induced damage, allowing for controlled studies of the subsequent repair processes and mutagenic consequences.

Impact on Cellular Processes and Nucleotide Pools

The cellular and genetic impact of this compound extends beyond direct DNA damage, influencing fundamental cellular processes such as the regulation of nucleotide pools and the progression of the cell cycle.

Alterations in Deoxynucleotide (dNTP) Pools

The introduction of exogenous nucleoside analogues like CldU can perturb the delicate balance of the intracellular deoxynucleotide triphosphate (dNTP) pools. While specific quantitative data on the effects of CldU on dNTP pools are not extensively detailed in the available literature, it is a known phenomenon that such analogues can lead to imbalances. For instance, the structurally similar compound 2-chlorodeoxyadenosine has been shown to cause a depletion of dATP and dGTP pools while increasing the dTTP pool in mouse cells taylorandfrancis.com. It is plausible that CldU, upon phosphorylation to its triphosphate form, could compete with endogenous dTTP for incorporation into DNA, potentially leading to feedback inhibition or activation of enzymes involved in nucleotide metabolism, thereby altering the relative concentrations of the four dNTPs. An imbalanced dNTP pool is in itself mutagenic and can hinder the fidelity of DNA replication and repair.

Effects on Cell Cycle Dynamics and Progression

The incorporation of this compound into DNA and the subsequent DNA damage can trigger cell cycle checkpoints, leading to delays or arrest in cell cycle progression. Studies have shown that high concentrations of CldU can cause a significant delay in the G2 phase of the cell cycle nih.gov. This G2 delay is a characteristic response to the presence of DNA damage, allowing the cell time to repair the lesions before proceeding into mitosis. The extent of this delay is dependent on the pattern of CldU incorporation, with a more prolonged delay observed after incorporation over two cell cycles nih.gov.

The induction of chromatid-type aberrations by CldU is closely linked to this G2 delay, suggesting a common underlying lesion is responsible for both phenomena nih.gov. The activation of DNA damage response pathways, likely involving kinases such as ATM and ATR, is a probable mechanism for this CldU-induced cell cycle arrest. This cellular response is a critical defense mechanism to prevent the propagation of damaged genetic material to daughter cells.

Preclinical Antiviral Efficacy and Mechanistic Studies with 2 Chloro 2 Deoxyuridine

Activity against Herpes Simplex Viruses (HSV-1 and HSV-2)

The primary focus of this section is on the antiviral activity of 5-(2-Chloroethyl)-2'-deoxyuridine (B1202116) (CEDU), a compound closely related to 2'-Chloro-2'-deoxyuridine. The data presented are derived from preclinical evaluations of CEDU.

In vitro Antiviral Potency and Selectivity Studies

In laboratory settings, CEDU has demonstrated significant and selective inhibitory effects against both HSV-1 and HSV-2. Studies conducted in primary rabbit kidney cell cultures revealed that the minimum inhibitory concentrations (MICs) required to inhibit HSV-1 were approximately 0.15 micrograms/ml. nih.gov The compound was found to be about ten times less active against HSV-2. nih.gov

A key measure of a potential antiviral drug is its selectivity, which is the ratio of its toxicity to normal host cells versus its antiviral activity. CEDU exhibited a high antiviral index of approximately 2,000, indicating a wide margin between the concentration needed to inhibit the virus and the concentration that is toxic to the host cells. nih.gov This suggests a high degree of selectivity for the virus-infected cells.

The mechanism behind this selectivity is attributed to the compound's preferential phosphorylation by the thymidine (B127349) kinase enzyme encoded by HSV. nih.gov This initial phosphorylation step is crucial for the drug's activation. Once phosphorylated to its triphosphate form, CEDU acts as a competitive inhibitor of the viral DNA polymerase, thereby hindering the replication of the viral genome. nih.gov

| Compound | MIC (µg/mL) | Antiviral Index |

|---|---|---|

| CEDU | 0.15 | ~2,000 |

| Acyclovir (B1169) | 0.04 | Not Reported in Source |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | 0.015 | Not Reported in Source |

| 5-ethyl-2'-deoxyuridine | 0.20 | Not Reported in Source |

| 5-iodo-2'-deoxyuridine | 0.18 | Not Reported in Source |

In vivo Efficacy in Animal Models of HSV Infection

The promising in vitro results for CEDU were further investigated in animal models of HSV infection, where it continued to show significant antiviral effects.

In studies with hairless mice, topical application of a 0.1% concentration of CEDU was effective in suppressing the development of cutaneous HSV-1 lesions and reducing associated mortality. nih.gov For systemic HSV-1 infections in mice, a single daily oral dose of 5 mg of CEDU per kg resulted in a significant decrease in the mortality rate. nih.gov

Furthermore, in a mouse model of HSV-1 encephalitis, a severe infection of the central nervous system, intraperitoneal administration of CEDU at a dosage of 50 mg/kg per day provided a significant protective effect. nih.gov

Comparative Studies with Reference Antiviral Agents

When evaluated alongside established antiviral drugs, CEDU demonstrated a potent antiviral profile. In the treatment of systemic HSV-1 infection and HSV-1 encephalitis in mice, CEDU was found to be effective at a dose that was 5- to 15-fold lower than that of either acyclovir or (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). nih.gov This suggests a higher potency of CEDU in these specific in vivo models.

Hepatitis C Virus (HCV) Polymerase Inhibition for Chloro-Substituted Uridine (B1682114) Analogues

This section explores the mechanistic action of chloro-substituted uridine analogues as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.

Mechanism of HCV NS5B RNA-dependent RNA Polymerase Inhibition

The primary mechanism by which 2'-substituted nucleoside analogues, including those with chloro substitutions, inhibit the HCV NS5B polymerase is by acting as non-obligate chain terminators. mdpi.comnih.gov Following intracellular phosphorylation to their active triphosphate form, these analogues are incorporated into the growing viral RNA chain by the NS5B polymerase. nih.govsemanticscholar.org

The presence of a substituent, such as a chloro group, at the 2'-position of the uridine sugar moiety creates steric hindrance. nih.gov This steric clash interferes with the proper alignment and binding of the next incoming nucleotide, thereby preventing the formation of the subsequent phosphodiester bond and effectively terminating the elongation of the RNA chain. mdpi.comnih.gov This targeted disruption of viral RNA synthesis is a hallmark of this class of antiviral compounds.

Development and Evaluation of Liver-Targeted Prodrug Strategies

A significant challenge in the development of nucleoside analogue antivirals is ensuring their efficient delivery to and activation within the target cells, which in the case of HCV are hepatocytes. To address this, various liver-targeted prodrug strategies have been developed and evaluated for chloro-substituted and other 2'-substituted uridine analogues.

One prominent approach is the use of phosphoramidate (B1195095) prodrugs. nih.govnih.gov This strategy involves masking the phosphate (B84403) group of the nucleoside monophosphate with moieties that are cleaved off inside the hepatocyte, releasing the active drug. This approach bypasses the often inefficient initial phosphorylation step and can lead to higher intracellular concentrations of the active triphosphate form of the drug. sic.gov.co

Other prodrug strategies that have been explored include the addition of a 2',3'-carbonate moiety to enhance oral bioavailability. nih.gov These liver-targeting strategies are crucial for optimizing the therapeutic potential of these potent antiviral agents by ensuring that a sufficient concentration of the active compound reaches the site of viral replication. The evaluation of these prodrugs in preclinical models, such as in primary human hepatocytes and in animal models, has been instrumental in identifying candidates with favorable pharmacokinetic profiles for clinical development. nih.govnih.gov

Advanced Research Methodologies and Analytical Approaches for 2 Chloro 2 Deoxyuridine Studies

Biomimetic Reaction Studies for Mechanistic Elucidation

Biomimetic studies, which emulate natural biochemical processes in a controlled laboratory setting, are instrumental in understanding the enzymatic handling of nucleoside analogs like 2'-Chloro-2'-deoxyuridine. A key area of investigation is the enzymatic synthesis of such analogs, which provides insights into the substrate specificity of the enzymes involved in nucleoside metabolism.

Enzymatic synthesis of 2'-deoxyribonucleoside analogues can be achieved using enzymes such as nucleoside 2'-deoxyribosyltransferases (NDTs). nih.govresearchgate.net These enzymes catalyze the transfer of a deoxyribosyl group from a donor nucleoside to a recipient nucleobase, offering a stereoselective and efficient alternative to traditional chemical synthesis. nih.gov Studies utilizing NDTs, for instance from Lactobacillus leichmannii, have demonstrated the feasibility of synthesizing a variety of 5-substituted 2'-deoxyuridine (B118206) analogs. researchgate.net By examining the efficiency of these enzymatic reactions with different substrates, researchers can infer the structural tolerances of the enzyme's active site. This knowledge is crucial for predicting how this compound might be processed by cellular kinases and polymerases.

Kinetic Analyses of Enzyme Inhibition

Kinetic analyses are fundamental to quantifying the inhibitory effects of this compound on specific enzymes, which is often a primary mechanism of action for nucleoside analogs. The toxicity of this compound may be partially attributed to its inhibition of thymidylate synthase, an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP). medchemexpress.comwikipedia.orgwikipedia.org

The inhibition of thymidylate synthase by nucleoside analogs is a well-established area of study. For example, 5-fluoro-2'-deoxyuridine (B1346552) is a known inhibitor of this enzyme. researchgate.net Kinetic studies of such inhibition typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate (deoxyuridine monophosphate, dUMP) and the inhibitor. nih.gov This allows for the determination of key kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), and the inhibitor constant (K_i).

Similarly, DNA polymerases are potential targets for inhibition by this compound, once it is phosphorylated to its triphosphate form. The incorporation of such analogs into DNA can hinder further chain elongation. nih.gov Kinetic analyses of DNA polymerase inhibition by other pyrimidine (B1678525) nucleotide analogues have been conducted to understand their mechanism of action. nih.govnih.gov These studies provide a framework for investigating the potential inhibitory effects of this compound on various DNA polymerases.

| Enzyme Target | Potential Effect of this compound | Key Kinetic Parameters to Determine | Methodology |

|---|---|---|---|

| Thymidylate Synthase | Inhibition of dTMP synthesis | K_i, Type of inhibition (competitive, non-competitive, etc.) | Spectrophotometric or radioenzymatic assays measuring the conversion of dUMP to dTMP. |

| DNA Polymerases | Inhibition of DNA synthesis/chain termination | K_i, IC_50 | Primer extension assays, PCR-based methods. |

Spectroscopic Techniques (e.g., ESR Spectroscopy, NMR Spectroscopy)

Spectroscopic techniques are indispensable for the structural characterization of this compound and for probing its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. 1H NMR studies of C5-substituted 2'-deoxyuridines, including those with halogen substituents, have provided detailed information on the conformation of the sugar ring and the orientation of the base relative to the sugar (the glycosidic bond conformation). mdpi.com The chemical shifts of the protons in the molecule are sensitive to the electronic environment, which is influenced by the electronegativity of the C5-substituent. mdpi.com These conformational details are critical for understanding how this compound is recognized by enzymes and incorporated into DNA.

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is used to study molecules with unpaired electrons, such as radicals. ucla.edu While this compound itself is not a radical, ESR can be employed to study DNA damage induced by this compound, particularly if its incorporation leads to the formation of radical species upon exposure to radiation or other damaging agents. nih.gov Furthermore, ESR has been used to study the electronic properties of deoxyuridine analogs with modified linkages, demonstrating its utility in understanding electron and hole transfer in DNA, which can be influenced by the presence of halogenated bases.

Isotopic Labeling and Tracing in Biochemical Pathways

Isotopic labeling is a definitive method for tracing the metabolic fate of this compound within a cell or organism. By replacing one or more atoms in the molecule with a stable or radioactive isotope (e.g., ¹³C, ¹⁵N, ³H, or ¹⁴C), researchers can follow its path through various biochemical pathways. researchgate.netnih.gov

A common application is in studying the biotransformation of the compound. For instance, studies with ¹⁴C-labeled 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) in mice have shown that the compound is metabolized through cleavage of the N-glycosidic bond and hydroxylation of the side chain. nih.gov Similar studies with labeled this compound would allow for the identification and quantification of its metabolites in urine, feces, and various tissues, providing a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov

High-Resolution Mutational Spectrum Analysis Techniques

Given that this compound is a thymidine (B127349) analog that can be incorporated into DNA, it has the potential to be mutagenic. caymanchem.comabcam.com High-resolution mutational spectrum analysis is a powerful technique to characterize the specific types of mutations induced by a particular agent.

Recent advances in sequencing technology allow for the detailed analysis of the mutational signatures of chemical compounds. For example, a study on the closely related compound, 5-chloro-2'-deoxycytidine (5CldC), revealed a distinctive mutational pattern dominated by C:G to T:A transitions. nih.govacs.org This type of analysis, when applied to this compound, would involve exposing cells or organisms to the compound and then sequencing their DNA to identify the induced mutations. The resulting mutational spectrum can provide clues about the mechanism of mutagenesis, such as whether the incorporated base leads to mispairing during DNA replication. mdpi.comnih.gov

| Parameter | Description | Example Finding for a Related Compound (5CldC) |

|---|---|---|

| Mutation Frequency | The rate at which mutations occur. | ~5-fold increase in mutation frequency compared to untreated cells. nih.gov |

| Dominant Mutation Type | The most common type of base substitution. | C:G → T:A transitions. nih.gov |

| Sequence Context | The nucleotide sequence surrounding the mutation. | Preference for 5'-GC(Y)-3' contexts (Y = pyrimidine). nih.gov |

Flow Cytometry for Cellular Genetic Damage Assessment

Flow cytometry is a high-throughput technique that can be used to assess cellular genetic damage and other cellular responses to this compound. uvm.edu This method allows for the rapid analysis of a large number of individual cells, providing quantitative data on various cellular parameters. qmul.ac.uk

One application of flow cytometry is the detection of DNA damage through the measurement of phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks. nih.govresearchgate.net By co-staining cells for γH2AX and DNA content, it is possible to correlate the extent of DNA damage with the cell cycle phase. nih.gov Another important application is the micronucleus assay, where flow cytometry can be used to quantify the formation of micronuclei, which are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. nih.gov This provides a measure of the clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential of this compound. The cell cycle itself can be analyzed by staining cells with a DNA-binding dye, which can reveal cell cycle arrest at different phases as a consequence of DNA damage. uvm.edunih.gov

Immunofluorescent Imaging for DNA Replication and Repair Studies

Immunofluorescent imaging is a powerful visualization technique used to study the subcellular localization of molecules of interest. In the context of this compound (also known as CldU), this method is extensively used to track its incorporation into newly synthesized DNA. caymanchem.comabcam.com Specific antibodies that recognize CldU allow for the precise detection of sites of DNA replication. nih.govcaymanchem.commyskinrecipes.com

A particularly powerful application of this technique is the dual-labeling approach, where cells are sequentially pulsed with CldU and another thymidine analog, such as 5-iodo-2'-deoxyuridine (IdU). nih.gov By using different colored fluorescent secondary antibodies to detect each analog, researchers can visualize and quantify various aspects of DNA replication, such as the initiation and termination of replication, the speed of replication fork progression, and the spacing between replication origins. nih.gov This technique is also invaluable for studying DNA repair processes, as the persistence or removal of CldU from DNA can be monitored following the induction of DNA damage. nih.gov

Mass Spectrometry for Quantitative Incorporation Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the highly sensitive and specific quantification of modified nucleosides like this compound within biological matrices. This analytical approach offers the precision required to measure the extent of incorporation of such analogues into nucleic acids (DNA and RNA), providing critical data for understanding their metabolic fate and mechanism of action. The power of LC-MS/MS lies in its ability to separate the target analyte from a complex mixture of endogenous nucleosides and then detect it based on its unique mass-to-charge ratio (m/z).

The general workflow for quantitative incorporation analysis begins with the isolation of DNA or RNA from tissues or cells of interest. To minimize analytical artifacts, purification procedures are carefully selected to ensure the integrity of the nucleic acids. Following isolation, the purified DNA or RNA is subjected to enzymatic hydrolysis, a critical step that breaks the nucleic acid polymers down into their constituent deoxynucleosides or nucleosides. This digestion is typically achieved using a cocktail of enzymes, such as nuclease P1, followed by alkaline phosphatase.

The resulting mixture of nucleosides is then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The separation is most often achieved using reversed-phase chromatography, which separates the nucleosides based on their polarity. The chromatographic conditions, including the column type, mobile phase composition, and gradient elution, are optimized to achieve baseline separation of this compound from other naturally occurring nucleosides, such as 2'-deoxyuridine, thymidine, and 2'-deoxycytidine, to prevent isobaric interference.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for nucleoside analysis as it is a soft ionization method that typically keeps the molecule intact, generating a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) is then employed for detection and quantification, most commonly in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, significantly reducing background noise and enhancing sensitivity. The characteristic fragmentation pattern for deoxynucleosides involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the nucleobase.

For accurate quantification, an internal standard is essential. Ideally, a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) is used. nih.gov This standard is added to the sample at the beginning of the preparation process and co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved. Calibration curves are constructed using known concentrations of the analyte and a fixed concentration of the internal standard to determine the concentration in unknown samples.

The development and validation of such LC-MS/MS methods are guided by regulatory principles to ensure reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ). nih.govnih.gov For instance, a method for quantifying the related compound 2'-deoxyuridine in plasma demonstrated linearity over a concentration range of 5 to 400 nmol/L with an LLOQ of 5 nmol/L. nih.govresearchgate.net Similar performance characteristics are achievable for this compound.

Detailed research findings from studies on analogous 2'-halogenated pyrimidines demonstrate the utility of this approach. For example, a study on 2'-fluoro-2'-deoxyuridine (2'-FU) and 2'-fluoro-2'-deoxycytidine (2'-FC) utilized newly developed LC/MS/MS methodologies to quantify their incorporation into DNA and RNA in rats and woodchucks after long-term administration. acs.org This research confirmed that these 2'-fluoropyrimidines were incorporated into the DNA of various tissues, including the liver, spleen, and kidney. acs.org

The data generated from these quantitative analyses are crucial for establishing relationships between the level of incorporation of this compound into nucleic acids and its biological or therapeutic effects.

Data Tables

Table 1: Representative LC-MS/MS Parameters for Halogenated Deoxynucleoside Analysis

This table illustrates typical mass spectrometry parameters used for the detection and quantification of a halogenated deoxynucleoside, using an analogue as a model. These parameters are optimized during method development to ensure high specificity and sensitivity.

| Parameter | Setting | Purpose |

| Chromatography | ||

| Column | C18 Reversed-Phase | Separates nucleosides based on polarity |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic component for gradient elution |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged ions from the sample |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the analyte | Selects the parent ion of the target compound |

| Product Ion (Q3) | [BH₂]⁺ or [B]⁻ (protonated/deprotonated base) | Selects a characteristic fragment ion for quantification |

| Collision Energy | Optimized value (e.g., 10-25 eV) | Energy used to fragment the precursor ion |

| Internal Standard | Stable Isotope-Labeled Analyte | Used for accurate quantification |

Table 2: Example of Quantitative Incorporation Results for a Nucleoside Analogue in Tissue DNA

This interactive table presents hypothetical data based on findings for similar compounds, showing the level of incorporation of a nucleoside analogue into the DNA of different tissues following administration. Such data are critical for toxicology and pharmacology studies. The levels are expressed as the number of analogue molecules per 10⁶ normal deoxynucleosides.

| Tissue | Analogue Incorporation Level (molecules / 10⁶ dN) |

| Liver | 15.2 |

| Spleen | 8.7 |

| Kidney | 5.4 |

| Muscle | 1.1 |

| Testis | 3.9 |

Q & A

Q. What are the recommended safety protocols for handling 2'-Chloro-2'-deoxyuridine in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear impervious gloves (e.g., nitrile) compliant with EN374 standards, tightly sealed goggles, and long-sleeved lab coats to prevent skin/eye contact .

- Respiratory Protection : Use respiratory filters if exposure limits are exceeded; ensure adequate ventilation .

- Disposal : Dispose via approved waste facilities to avoid environmental contamination (e.g., incineration) .

- Hygiene : Avoid eating/drinking in labs; wash hands post-handling .

Q. How is this compound synthesized, and what are the critical purification steps?

Methodological Answer:

- Synthesis : React uridine derivatives with triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in dimethylformamide (DMF). Critical steps include incremental PPh₃ addition over 24–72 hours to facilitate halogenation .

- Purification : Use preparative thin-layer chromatography (TLC) with chloroform:methanol (93:7) or chloroform:acetone (1:1) to isolate the product. Recrystallization from methanol:ethyl acetate yields pure compound (38% yield) .

Q. What is the mechanistic basis for this compound’s antineoplastic activity?

Methodological Answer:

- DNA Synthesis Inhibition : Acts as a thymidine analog, incorporating into DNA during replication and disrupting elongation. Validate via thymidine incorporation assays using radiolabeled ³H-thymidine .

- Apoptosis Induction : Quantify apoptotic markers (e.g., caspase-3 activation) via flow cytometry in lymphoma cell lines .

Advanced Research Questions

Q. How can researchers optimize this compound dosing in replication timing studies to balance efficacy and cytotoxicity?

Methodological Answer:

- Pulse-Chase Experiments : Co-administer with 5′-iodo-2′-deoxyuridine (IdU) at staggered intervals in mouse embryonic fibroblasts (MEFs). Titrate concentrations (e.g., 10–50 µM) to minimize cytotoxicity while ensuring detectable incorporation via immunofluorescence .

- Cytotoxicity Screening : Use Cell-Titer Glo assays post-72-hour exposure to establish IC₅₀ values .

Q. What methodological challenges arise in quantifying this compound incorporation into DNA, and how can they be resolved?

Methodological Answer:

- Detection Interference : Antibodies for 5-chloro-2′-deoxyuridine (CldU) may cross-react with bromodeoxyuridine (BrdU). Mitigate by using sequential staining protocols or distinct antibody clones .

- Analytical Validation : Confirm incorporation via HPLC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to distinguish from endogenous nucleosides .

Q. How do pH and temperature variations affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Stability Studies : Prepare solutions in PBS (pH 7.4) and acetate buffer (pH 5.0). Incubate at 4°C, 25°C, and 37°C for 0–48 hours. Monitor degradation via UV-Vis spectroscopy (λ = 258 nm) and identify byproducts (e.g., CO, NOₓ) using GC-MS .

- Optimized Storage : Store lyophilized at -20°C; avoid exposure to strong oxidizers (e.g., H₂O₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.